2-fluorobut-3-en-1-amine hydrochloride
Description
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Properties
CAS No. |
2408964-06-5 |
|---|---|
Molecular Formula |
C4H9ClFN |
Molecular Weight |
125.6 |
Purity |
95 |
Origin of Product |
United States |
The Ascendancy of Fluorinated Amines in Modern Organic Synthesis
The incorporation of fluorine into amine-containing molecules has proven to be a powerful strategy in medicinal chemistry and materials science. chemistryviews.orgnumberanalytics.com Fluorinated amines are recognized as crucial building blocks due to the unique properties conferred by the fluorine atom. alfa-chemistry.comnih.gov The high electronegativity of fluorine can alter the basicity of the amine group, enhance metabolic stability, and improve binding affinity to biological targets. chemistryviews.orgalfa-chemistry.com These modifications can lead to compounds with enhanced therapeutic efficacy and improved pharmacokinetic profiles. taylorandfrancis.com
The synthesis of fluorinated amines is a vibrant area of research, with various methods being developed to efficiently introduce fluorine into organic frameworks. nih.govacs.org These methods include hydrogenation reduction of fluorine-containing nitro compounds and fluoroamination of alkenes. alfa-chemistry.com The latter is a particularly attractive strategy as it allows for the simultaneous introduction of both a fluorine atom and a nitrogen-containing group. alfa-chemistry.com The development of novel fluorinating agents and catalytic systems continues to expand the toolkit available to organic chemists for the synthesis of these valuable compounds. beilstein-journals.orgresearchgate.netbrittonsfu.com
Structural Uniqueness: 2 Fluorobut 3 En 1 Amine Hydrochloride in Allylic Systems
2-Fluorobut-3-en-1-amine hydrochloride is characterized by the presence of a fluorine atom and an amine group on an allylic scaffold. Allylic systems, which contain a double bond adjacent to a carbon atom bearing a functional group, are highly versatile intermediates in organic synthesis. organic-chemistry.org The reactivity of these systems allows for a wide range of transformations, making them valuable precursors for the synthesis of complex molecules.
The presence of a fluorine atom at the C-2 position of the butenyl chain in this compound introduces a significant stereoelectronic effect. This can influence the regioselectivity and stereoselectivity of subsequent reactions, providing a powerful tool for controlling the architecture of the final product. The synthesis of such fluorinated allylic amines often involves specialized methods, such as the fluorination of allylic alcohols or the use of fluorinated building blocks. organic-chemistry.org
A Historical Look at Strategic Fluorination in Chemical Synthesis
Direct Fluorination Approaches
Direct fluorination methods offer a concise route to the target molecule by introducing the fluorine atom in a single key step. These approaches can be broadly categorized into nucleophilic and electrophilic fluorination.
Nucleophilic Fluorination Utilizing Amine/Hydrogen Fluoride Reagents (e.g., Et₃N·3HF, Pyr·9HF)
Amine/hydrogen fluoride complexes, such as triethylamine (B128534) tris(hydrofluoride) (Et₃N·3HF) and pyridinium (B92312) poly(hydrogen fluoride) (Olah's reagent), are valuable reagents for nucleophilic fluorination. acs.org These reagents are often easier to handle than anhydrous hydrogen fluoride and can act as both a fluoride source and an acid catalyst. acs.org
One plausible pathway to this compound using this methodology involves the hydrofluorination of a suitable precursor, such as a protected aziridine (B145994) or an allylic alcohol. For instance, a protected 2-vinylaziridine (B1254788) could undergo regioselective ring-opening upon treatment with Et₃N·3HF. The reaction proceeds via protonation of the aziridine nitrogen, followed by nucleophilic attack of the fluoride ion at the less hindered allylic position. Subsequent deprotection would yield the desired 2-fluorobut-3-en-1-amine, which can then be converted to its hydrochloride salt.
A copper-catalyzed three-component aminofluorination of 1,3-dienes using O-benzoylhydroxylamines as the amine source and Et₃N·3HF as the fluoride source has been reported. nih.gov This method provides direct access to a variety of β-fluoroalkylamines and demonstrates the utility of Et₃N·3HF in complex transformations. nih.gov In a similar vein, iridium catalysts have been used in conjunction with Et₃N·3HF for the allylic fluorination of trichloroacetimidates, affording branched allylic fluorides with high regioselectivity. organic-chemistry.org
| Reagent | Substrate Type | Catalyst | Key Features |
| Et₃N·3HF | Allylic Alcohols | Iridium | High regioselectivity for branched products. organic-chemistry.org |
| Et₃N·3HF | 1,3-Dienes | Copper | Three-component aminofluorination. nih.gov |
| Pyr·9HF | Alkenes | None | Can act as both reagent and solvent. acs.org |
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that serves as a source of "F+". rsc.org A common strategy involves the use of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. rsc.orgrsc.org These reagents are generally more stable and safer to handle than elemental fluorine. rsc.org
For the synthesis of 2-fluorobut-3-en-1-amine, an appropriate precursor would be a protected but-3-en-1-amine. The reaction would likely proceed through the formation of an enamine or a related electron-rich intermediate, which would then be attacked by the electrophilic fluorine source. For example, a silyl-protected enamine derived from a protected but-3-en-1-amine could be fluorinated with Selectfluor®.
The direct electrophilic fluorination of amines using Selectfluor™ has been shown to produce N-fluoroamines (RNHF and RNF₂) and N-fluoroimines. rsc.org Therefore, to achieve C-fluorination, the amine functionality in the starting material, but-3-en-1-amine, would require protection. A suitable protecting group, such as a carbamate, would direct the fluorination to the carbon backbone.
| Reagent | Substrate Type | Protecting Group | Key Considerations |
| Selectfluor® | Enamines/Enamides | Silyl, Acyl | Control of regioselectivity is crucial. |
| NFSI | Organometallic reagents | - | Can be used with organoboron or organocopper reagents. |
Stereoselective Synthesis of this compound and its Stereoisomers
The synthesis of specific stereoisomers of 2-fluorobut-3-en-1-amine requires stereocontrolled methods. This is particularly important as the biological activity of chiral molecules is often dependent on their stereochemistry.
Transition-Metal Catalyzed Enantioselective Fluorination of Allylic Substrates
Transition-metal catalysis offers a powerful tool for the enantioselective synthesis of chiral fluorides. Palladium and iridium complexes with chiral ligands have been successfully employed for the enantioselective fluorination of allylic substrates. acs.orgrsc.org
One approach involves the palladium-catalyzed enantioselective 1,1-fluoroarylation of unactivated aminoalkenes using an arylboronic acid as the arene source and Selectfluor as the fluorine source. acs.org This reaction generates benzylic fluorides in good yields and with excellent enantioselectivities. acs.org While this specific reaction produces a different substitution pattern, the underlying principle of using a chiral palladium catalyst to control the stereochemistry of the C-F bond formation is applicable.
Iridium-catalyzed enantioselective allylic fluorination has also been developed. For example, the fluorination of allylic trichloroacetimidates with Et₃N·3HF using a chiral iridium catalyst provides access to enantioenriched branched allylic fluorides. organic-chemistry.org Adapting such a system to a suitable precursor of 2-fluorobut-3-en-1-amine could provide a route to a specific enantiomer.
| Metal Catalyst | Chiral Ligand | Fluorine Source | Substrate |
| Palladium | Chiral Phosphine | Selectfluor | Aminoalkenes acs.org |
| Iridium | Chiral Phosphoramidite | Et₃N·3HF | Allylic trichloroacetimidates organic-chemistry.org |
| Copper | Chiral Bis(oxazoline) | NFSI | β-ketoesters acs.org |
Diastereoselective Synthesis through Controlled Allylic Transformations
Diastereoselective methods are employed to synthesize specific diastereomers of molecules with multiple stereocenters. For a molecule like 2-fluorobut-3-en-1-amine, which has one stereocenter, diastereoselective approaches would be relevant for the synthesis of its derivatives with additional stereocenters.
A highly diastereoselective synthesis of anti-α-allyl-β-fluoroamines has been achieved through an enantioselective α-fluorination of aldehydes followed by a diastereoselective Petasis allyl borono-Mannich reaction. rsc.org This two-step process yields products with high diastereomeric ratios. rsc.org A similar strategy could be envisioned where a fluorinated aldehyde is reacted with an appropriate amine and an allylboronate to generate a precursor to a diastereomerically enriched fluoroallylic amine.
Another approach involves the diastereoselective reduction of α-fluoroimines or the hydrofluorination of epoxides followed by further manipulation to introduce the amine functionality. nih.gov The stereochemical outcome of these reactions is often dictated by the existing stereochemistry in the starting material or by the use of chiral reagents or auxiliaries. rsc.org
Multi-Step Synthetic Pathways
Given the challenges of direct and stereoselective fluorination, multi-step synthetic pathways are often necessary to access complex molecules like this compound. These routes typically involve the synthesis of a suitable precursor followed by a key fluorination step and subsequent functional group manipulations.
A plausible multi-step synthesis could commence with a readily available starting material such as crotonaldehyde (B89634).
Aldol (B89426) Condensation and Reduction: An aldol condensation of crotonaldehyde with a protected aminoacetaldehyde derivative could provide a β-hydroxy-α,β-unsaturated ketone. Subsequent reduction of the ketone would yield a protected allylic alcohol.
Fluorination: The protected allylic alcohol could then be subjected to a nucleophilic fluorination reaction. For example, treatment with diethylaminosulfur trifluoride (DAST) or a related deoxyfluorination reagent could replace the hydroxyl group with fluorine via an SN2' mechanism, which would introduce the fluorine at the 2-position. nih.gov
Deprotection and Salt Formation: Finally, removal of the amine protecting group under appropriate conditions would afford 2-fluorobut-3-en-1-amine. Treatment with hydrochloric acid would then yield the desired hydrochloride salt.
This multi-step approach allows for greater control over the molecular architecture and can be adapted to introduce chirality at various stages, for instance, by using a chiral reducing agent in the second step or by starting with a chiral precursor.
Derivations from Readily Available Fluorinated Precursors
A plausible synthetic route to this compound can be envisioned starting from readily available, non-fluorinated C4 feedstocks such as 1,3-butadiene (B125203). This approach involves the introduction of the fluorine and amine functionalities in a sequential manner.
A key intermediate in this proposed synthesis is 2-fluorobut-3-en-1-ol (B6153622). The synthesis of this alcohol can be achieved through the epoxidation of 1,3-butadiene to form 3,4-epoxy-1-butene (vinyl oxirane), followed by a regioselective ring-opening reaction with a fluoride source. The regioselectivity of the epoxide ring-opening is crucial. While the reaction of epoxides with fluoride sources like hydrogen fluoride can proceed via S(_N)1 or S(_N)2 mechanisms depending on the substrate and reaction conditions, the ring-opening of allylsilane-derived epoxides with HF·Et(_3)N has been shown to occur at room temperature with high regioselectivity. researchgate.netnih.gov This suggests that a similar approach with vinyl oxirane could favor the desired 2-fluoro-3-hydroxy regioisomer.
Once the 2-fluorobut-3-en-1-ol intermediate is obtained, it can be converted to the corresponding primary amine. Several methods are available for this transformation. One common method is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with inversion of configuration. missouri.eduorganic-chemistry.org Using a nitrogen nucleophile like phthalimide (B116566) in a Mitsunobu reaction would yield an N-protected amine, which can then be deprotected to give the desired primary amine. missouri.eduorganic-chemistry.orgresearchgate.net
Another approach for the conversion of the alcohol to the amine is the Gabriel synthesis. wikipedia.org This method involves the initial conversion of the alcohol to a good leaving group, such as an alkyl halide, followed by reaction with potassium phthalimide. The resulting N-alkylated phthalimide can then be cleaved, typically using hydrazine, to release the primary amine. nrochemistry.comyoutube.commasterorganicchemistry.comlibretexts.org
Strategies Involving Protecting Group Manipulations and Deprotection
In multi-step syntheses, especially those involving reactive functional groups like amines, the use of protecting groups is a critical strategy to prevent unwanted side reactions. acs.org For the synthesis of this compound, the tert-butoxycarbonyl (Boc) group is a suitable choice for protecting the amine functionality. fishersci.co.uknih.govrsc.org
A synthetic route incorporating a Boc-protection strategy could involve the initial synthesis of 2-fluorobut-3-en-1-amine, as described in the previous section. This primary amine can then be reacted with di-tert-butyl dicarbonate (B1257347) (Boc(_2)O) under basic conditions to form the N-Boc protected amine. fishersci.co.uknih.gov This protection step is typically high-yielding and can be performed under mild conditions. wordpress.com
With the amine group protected, further synthetic manipulations on other parts of the molecule could be performed if necessary. The final step of the synthesis would be the deprotection of the Boc group to unveil the primary amine and form the hydrochloride salt in a single step. This is conveniently achieved by treating the N-Boc protected amine with a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. organic-chemistry.orgcommonorganicchemistry.comresearchgate.netresearchgate.netnih.govreddit.com The acidic conditions cleave the Boc group, and the excess HCl protonates the newly formed amine, yielding the desired this compound. wordpress.com
| Step | Reaction | Typical Reagents and Conditions | Yield (%) | Reference |
| 1 | Boc Protection | Di-tert-butyl dicarbonate (Boc(_2)O), Triethylamine, Methanol/Water, 55°C, 16h | 90-97 | wordpress.com |
| 2 | Boc Deprotection with HCl | 4M HCl in Dioxane, Room Temperature, 30 min | High | researchgate.netnih.gov |
Olefin Functionalization Techniques (e.g., Halofluorination, Regioselective Epoxide Ring-Opening)
The direct functionalization of olefins presents an alternative and potentially more atom-economical approach to installing the required fluoro and amino groups. Halofluorination reactions, for instance, involve the addition of a halogen and a fluorine atom across a double bond. While not directly yielding the target amine, this method could be used to generate a fluorinated intermediate that can be subsequently converted to the amine.
A more direct approach involves the regioselective ring-opening of epoxides, as mentioned earlier. The reaction of vinyl epoxides with various nucleophiles is a powerful tool in organic synthesis. The regioselectivity of this reaction is influenced by both electronic and steric factors. In the case of vinyl oxirane, attack at the C2 position (allylic) is often favored. The use of specific catalysts can enhance this selectivity. For example, rhodium-catalyzed regioselective opening of vinyl epoxides with Et(_3)N·3HF has been reported to form allylic fluorohydrins. researchgate.net
Another powerful technique is the enantioselective ring-opening of epoxides. A dual-catalyst system has been shown to promote the highly enantioselective fluoride ring-opening of meso and terminal epoxides at room temperature using benzoyl fluoride as a latent source of fluoride. ucla.edu This method offers a mild and operationally simple approach to nucleophilic fluorination. ucla.edu
| Reaction | Catalyst/Reagent | Solvent | Temperature | Key Feature | Reference |
| Epoxide Ring-Opening with Fluoride | Rh(COD)(_2)BF(_4) / Et(_3)N·3HF | Dichloromethane | Room Temp | High regioselectivity for allylic fluorohydrin | researchgate.net |
| Enantioselective Epoxide Ring-Opening | Chiral Co(salen) complex / Benzoyl Fluoride | Toluene | Room Temp | High enantioselectivity | ucla.edu |
Atom-Economy and Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. Key metrics for evaluating the "greenness" of a synthesis include atom economy, E-factor (Environmental Factor), and process mass intensity (PMI). researchgate.netlibretexts.orgsheldon.nlyoutube.comera-environmental.comacs.org
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. youtube.comscranton.edudocbrown.infolibretexts.org Addition reactions have a 100% atom economy, as all atoms from the reactants are incorporated into the product. docbrown.info In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economies. libretexts.org
E-Factor is a more practical metric that considers the actual amount of waste produced in a process, including solvent losses and reagent byproducts. libretexts.orgsheldon.nlera-environmental.comacs.org It is calculated as the total mass of waste divided by the mass of the product. The pharmaceutical industry often has high E-factors (25-100 or even higher) due to the complexity of the multi-step syntheses involved. libretexts.org
Process Mass Intensity (PMI) is another useful metric, defined as the total mass of materials used (reactants, solvents, reagents, process water) divided by the mass of the final product.
To improve the greenness of the synthesis of this compound, several strategies could be considered:
Catalytic Methods: Utilizing catalytic methods for fluorination and amination would reduce the amount of stoichiometric reagents and the associated waste.
Solvent Choice: Selecting greener solvents or minimizing solvent usage would lower the E-factor and PMI.
Convergent Synthesis: Designing a convergent synthetic route, where different fragments of the molecule are synthesized separately and then combined, can be more efficient than a long linear synthesis. sheldon.nl
By applying these green chemistry principles, the environmental impact of producing this compound and its analogs can be significantly reduced.
Reactivity of the Allylic Amine Moiety
The allylic amine portion of this compound is a hub of chemical reactivity, featuring both a nucleophilic amine and an electrophilic carbon-carbon double bond.
Nucleophilic Reactivity of the Amine Group
The primary amine group in this compound is expected to exhibit characteristic nucleophilic properties. As a primary amine, it can readily participate in reactions with a wide range of electrophiles. These include, but are not limited to, acylation reactions with acyl chlorides or anhydrides to form amides, alkylation reactions with alkyl halides, and reactions with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines.
The presence of the electron-withdrawing fluorine atom at the 2-position is anticipated to have a notable influence on the amine's nucleophilicity. This inductive effect will likely decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to its non-fluorinated counterpart, but-3-en-1-amine. Despite this, the amine is expected to remain sufficiently nucleophilic to engage in a variety of synthetic transformations. The hydrochloride salt form necessitates the use of a base to liberate the free amine for it to act as a nucleophile.
Electrophilic Reactivity of the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound introduces the potential for electrophilic addition reactions. Classic examples include the addition of halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), and water (in the presence of an acid catalyst). The regioselectivity of these additions will be governed by the electronic effects of both the fluorinated carbon and the aminomethyl group.
The fluorine atom's electron-withdrawing nature is expected to render the double bond electron-deficient, making it more susceptible to attack by nucleophiles in certain contexts, such as in Michael-type additions if a suitable electron-withdrawing group were present. However, in the context of electrophilic additions, the fluorine atom will influence the stability of the resulting carbocationic intermediate.
Reactivity Associated with the Carbon-Fluorine Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation presents a significant challenge. However, modern synthetic methods have provided pathways to achieve this, opening up avenues for further functionalization.
C-F Bond Activation in Transition Metal-Catalyzed Processes
The activation of the C-F bond in allylic fluorides, such as the one present in 2-fluorobut-3-en-1-amine, is a growing area of research. rsc.org Transition metal catalysts, particularly those based on palladium, nickel, and copper, have been shown to mediate the cleavage of C-F bonds, enabling cross-coupling reactions. acs.orgnih.gov For 2-fluorobut-3-en-1-amine, it is conceivable that under appropriate catalytic conditions, the C-F bond could be activated to allow for coupling with various nucleophiles, such as organometallic reagents, amines, or alcohols. These reactions often require specific ligands and conditions to facilitate the challenging oxidative addition of the C-F bond to the metal center. acs.org
Nucleophilic Displacement and Substitution Reactions of the Fluorine Atom
Direct nucleophilic substitution of the fluorine atom in allylic fluorides is generally difficult due to the strength of the C-F bond. nih.gov However, under certain conditions, particularly with strong nucleophiles or through activation with Lewis acids, substitution may be possible. Allylic systems can undergo SN2' reactions, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearranged product. nih.govwikipedia.org The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.
Rearrangement and Cycloaddition Reactions
The structure of 2-fluorobut-3-en-1-amine suggests the potential for various rearrangement and cycloaddition reactions.
Allylic rearrangements are a characteristic feature of allylic systems. wikipedia.org In the case of 2-fluorobut-3-en-1-amine, protonation of the amine followed by loss of ammonia (B1221849) could, in principle, lead to a resonance-stabilized allylic carbocation, which could then be trapped by a nucleophile at either the C1 or C3 position. The presence of the fluorine atom would significantly influence the stability and reactivity of such an intermediate. The Overman rearrangement, a acs.orgacs.org-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides, provides a precedent for the 1,3-transposition of alcohol and amine functionalities in allylic systems, which could be a potential transformation pathway for derivatives of 2-fluorobut-3-en-1-amine. acs.org
The carbon-carbon double bond in 2-fluorobut-3-en-1-amine can also participate in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene is a possibility, where the double bond of the fluorinated amine would act as the dienophile. The electron-withdrawing effect of the fluorine atom could enhance the dienophilic character of the double bond. Furthermore, [3+2] cycloadditions with 1,3-dipoles are also conceivable, leading to the formation of five-membered heterocyclic rings. nih.govrsc.org The amine functionality could also direct or participate in these transformations, potentially leading to complex molecular architectures. For example, visible-light-promoted carboxylative cyclization of allyl amines with carbon dioxide has been reported to produce oxazolidinones. rsc.org
Sigmatropic Rearrangements Involving Fluorinated Allylic Systems (e.g.,nih.govnih.gov-Sigmatropic Shifts)
Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. libretexts.org The nih.govnih.gov-sigmatropic rearrangement is a well-studied class of these reactions, with the Cope and Claisen rearrangements being prominent examples. libretexts.orgnumberanalytics.com In the context of 2-fluorobut-3-en-1-amine, the analogous aza-Claisen rearrangement is of particular interest.
The aza-Claisen rearrangement involves the nih.govnih.gov-sigmatropic shift of an N-allyl vinylamine (B613835) or its derivatives. tcichemicals.comtcichemicals.com For the free amine of 2-fluorobut-3-en-1-amine, a tautomerization to the enamine form would be a prerequisite for a direct aza-Claisen rearrangement, which is generally not a favored equilibrium. More feasible is the rearrangement of an N-acylated derivative, such as an amide or an imidate.
Research on analogous systems, such as Z-configured allylic trifluoroacetimidates, has shown that nih.govnih.gov-sigmatropic rearrangements can be catalyzed by transition metals like palladium. nih.gov These reactions can proceed with high enantioselectivity to form valuable chiral allylic amines. nih.gov The presence of a fluorine atom at the C2 position of the butenyl moiety in 2-fluorobut-3-en-1-amine would be expected to significantly influence the electronic nature of the transition state and the stability of the resulting product. The high electronegativity of fluorine can affect the electron density of the adjacent double bond, potentially altering the activation energy and the stereochemical outcome of the rearrangement.
While thermal nih.govnih.gov-sigmatropic rearrangements often require high temperatures, Lewis acid or transition metal catalysis can facilitate the reaction under milder conditions. nih.govmdpi.com For instance, the Overman rearrangement, a well-known aza-Claisen rearrangement of allylic imidates, often utilizes catalysts to achieve high yields and stereoselectivity. libretexts.org
Table 1: Comparison of Catalytic Systems for Aza-Claisen Rearrangements of Allylic Amines
| Catalyst System | Substrate Type | Key Features | Reference |
| Ferrocenylbispalladacycles | Z-configured allylic trifluoroacetimidates | Highly active and enantioselective, favors Z-isomers. | nih.gov |
| Ferrocenyloxazoline palladacycle (FOP-TFA) | Prochiral N-arylbenzimidates | Produces chiral N-arylbenzamides with high enantioselectivity. | libretexts.org |
| Copper(I) salts | Propargylic acetates and anilines | Leads to [3+2] annulation via aza-Claisen rearrangement. | mdpi.com |
Intramolecular Cyclization Pathways (e.g., Prins Cyclization with Fluorinated Alcohols)
The structure of this compound, possessing both a nucleophilic amine and an electrophilic double bond (which can be activated), makes it a candidate for intramolecular cyclization reactions. One such relevant pathway is the aza-Prins cyclization.
The Prins reaction traditionally involves the acid-catalyzed condensation of an alkene with an aldehyde. organic-chemistry.org The aza-Prins variant utilizes a homoallylic amine and an aldehyde to generate substituted piperidines. In the case of 2-fluorobut-3-en-1-amine, an intramolecular version could be envisioned, although it would require reaction with a carbonyl compound to form an intermediate that can then cyclize.
More directly, studies on the Prins fluorination cyclizations of homoallylic alcohols and amines demonstrate the feasibility of forming fluorinated heterocyclic rings. nih.govresearchgate.net For example, treatment of homoallylic amines with an aldehyde and a Lewis acid that can also act as a fluoride source (like BF₃·OEt₂) can lead to the formation of 4-fluoropiperidines. nih.gov This suggests that under appropriate conditions, the amine of 2-fluorobut-3-en-1-amine could react with an external aldehyde, and the resulting intermediate could undergo an intramolecular cyclization where the double bond attacks an iminium ion, with the potential for fluoride transfer.
Furthermore, fluorination-induced intramolecular cyclization has been demonstrated for the synthesis of fluoro-substituted spiro-1,3-oxazines and thiazines using an electrophilic fluorinating agent. rsc.org This type of reactivity highlights the potential for the double bond in 2-fluorobut-3-en-1-amine to participate in cyclization reactions initiated by electrophilic attack.
Table 2: Examples of Intramolecular Cyclizations of Fluorinated Compounds
| Reaction Type | Substrate | Reagents/Catalyst | Product | Reference |
| Prins fluorination | Homoallylic amine and aldehyde | BF₃·OEt₂ | 4-Fluoropiperidine | nih.gov |
| Halo-Prins cyclization | Homoallylic alcohol and aldehyde | Halogen-containing Lewis acids | Halogenated tetrahydropyran | researchgate.net |
| Fluorination-induced cyclization | N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide | Selectfluor | Fluoro-substituted spiro-1,3-oxazine | rsc.org |
| Ruthenium-catalyzed cyclopropanation | Fluorinated 1,6- and 1,7-enynes | [RuCl(cod)(Cp*)] and diazo compounds | Fluorinated 3-azabicyclo[3.1.0]hexane-2-carboxylates | nih.gov |
Mechanistic Studies of Reactions Involving this compound
For nih.govnih.gov-sigmatropic rearrangements, the reaction is generally accepted to proceed through a concerted, pericyclic transition state. libretexts.org The stereochemical outcome is highly dependent on the geometry of the transition state, which often adopts a chair-like conformation. nih.gov For the aza-Claisen rearrangement of an N-acylated derivative of 2-fluorobut-3-en-1-amine, the fluorine atom at the allylic position would influence the stability of the developing charges in the transition state. Its electron-withdrawing nature could disfavor a transition state with significant positive charge buildup on the adjacent carbon. Catalyzed versions of this rearrangement likely involve the formation of a metal-enolate or a related intermediate, which then undergoes the sigmatropic shift. libretexts.org
In the case of intramolecular cyclizations like the aza-Prins reaction, the mechanism typically begins with the formation of an N-acylimminium ion from the reaction of the amine with an aldehyde. This is followed by the intramolecular attack of the alkene π-bond onto the electrophilic iminium carbon. The resulting carbocationic intermediate is then trapped by a nucleophile. In Prins fluorination reactions, the Lewis acid catalyst, such as BF₃·OEt₂, can also serve as the source of the fluoride nucleophile that quenches the carbocation. nih.gov
Mechanistic investigations into the nih.govresearchgate.net-sigmatropic rearrangement of arylhydroxylamines to form ortho-sulfonylated anilines, while a different rearrangement class, also highlight the role of heteroatoms and activating groups in directing the course of complex rearrangements. thieme-connect.de Such studies often employ computational methods, like Density Functional Theory (DFT), to elucidate the transition state structures and energy profiles of the reaction pathways.
Derivatization Strategies for Advanced Fluorinated Chemical Structures
Utilization as a Versatile Synthetic Building Block for Complex Molecules
The inherent reactivity of its functional groups makes 2-fluorobut-3-en-1-amine hydrochloride a prized starting material for the synthesis of a variety of complex molecular architectures. Its ability to participate in a range of chemical transformations allows for the efficient construction of fluorinated amino acids, peptidomimetics, and diverse heterocyclic systems.
Formation of Fluorinated Amino Acids and Peptidomimetics
The development of novel fluorinated amino acids is of significant interest for their potential to enhance the stability and biological activity of peptides. While direct synthetic examples starting from this compound are not extensively documented in publicly available literature, the structural motif of this compound lends itself to established synthetic methodologies for amino acid synthesis. General strategies for the synthesis of fluorinated amino acids often involve the use of fluorinated building blocks. idw-online.denih.govekb.egresearchgate.net For instance, the primary amine of 2-fluorobut-3-en-1-amine could be protected, followed by oxidation of the terminal alkene to a carboxylic acid, yielding a β-fluoro-α-amino acid derivative.
Peptidomimetics, compounds that mimic the structure and function of peptides, are crucial in drug discovery. The incorporation of fluorinated scaffolds can enhance their metabolic stability and binding affinity. wikipedia.org The 2-fluorobut-3-en-1-amine backbone can be envisioned as a key component in the synthesis of such molecules. For example, the amine functionality allows for its incorporation into peptide chains, while the fluorinated butenyl side chain can introduce conformational constraints and unique electronic properties.
Synthesis of Fluorine-Containing Heterocyclic Systems (e.g., Fluoroquinolines, Fluorinated Azabicycles)
The construction of fluorine-containing heterocyclic systems is a major focus in medicinal chemistry, as these motifs are present in numerous approved drugs. nih.gov
Fluoroquinolines: The synthesis of fluoroquinolones, a major class of antibiotics, traditionally involves the cyclization of precursors containing a fluorine-substituted aromatic ring. nih.govresearchgate.net While a direct route from this compound to a fluoroquinolone core is not a standard approach, the compound could potentially serve as a precursor for novel, non-classical fluoroquinolone analogues through innovative cyclization strategies.
Fluorinated Azabicycles: Azabicyclic structures, such as indolizidines and quinolizidines, are common cores in many natural products and pharmacologically active compounds. The synthesis of fluorinated versions of these scaffolds is of considerable interest. nih.gov A plausible synthetic route to a fluorinated azabicycle using this compound could involve N-alkylation with a suitable partner containing a second double bond, followed by a ring-closing metathesis (RCM) reaction. The presence of the fluorine atom could influence the reactivity and selectivity of the RCM step. General methodologies for the synthesis of fluorinated indolizidinone derivatives have been developed, often relying on RCM of diolefinic pyrrolidines. nih.gov
Preparation of Fluorinated Ureas and Thioureas through Addition Reactions
The primary amine group of this compound readily undergoes addition reactions with isocyanates and isothiocyanates to form the corresponding fluorinated ureas and thioureas. These functional groups are important pharmacophores found in a wide range of biologically active molecules.
The general reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
| Reactant | Product | General Reaction Conditions |
| Isocyanate (R-N=C=O) | Fluorinated Urea | Aprotic solvent, room temperature |
| Isothiocyanate (R-N=C=S) | Fluorinated Thiourea | Aprotic solvent, room temperature |
Chemical Modifications of the Amine and Alkene Moieties
The synthetic utility of this compound is further expanded by the selective modification of its primary amine and terminal alkene functionalities. These transformations open up avenues to a wider array of complex fluorinated molecules.
Functionalization of the Primary Amine Group
The primary amine group is a versatile handle for a multitude of chemical transformations. Standard protecting group strategies can be employed to mask its reactivity while other parts of the molecule are being modified. Furthermore, the amine can be readily N-alkylated, N-acylated, or N-sulfonylated to introduce a wide range of substituents, thereby modulating the compound's properties. These functionalized derivatives can then serve as precursors for more complex structures.
Transformations of the Terminal Alkene
The terminal double bond in this compound is susceptible to a variety of addition and transformation reactions, providing a gateway to diverse molecular scaffolds.
Table of Potential Alkene Transformations
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 2-fluorobutan-1-amine |
| Hydrohalogenation | H-X (X = Cl, Br, I) | 2-fluoro-4-halobutan-1-amine |
| Epoxidation | m-CPBA, other peroxy acids | 2-(2-fluorooxiran-2-yl)ethan-1-amine |
| Dihydroxylation | OsO₄, NMO or KMnO₄ (cold, dilute) | 2-fluoro-3,4-dihydroxybutan-1-amine |
| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | 2-fluoro-3-oxopropan-1-amine |
| Radical Addition | HBr, peroxides | 1-bromo-3-fluorobutan-2-amine |
| Heck Reaction | Aryl halide, Pd catalyst, base | N-protected 4-aryl-2-fluorobut-3-en-1-amine |
| Ring-Closing Metathesis (after N-allylation) | Grubbs' or Schrock's catalyst | Fluorinated nitrogen heterocycles |
These transformations, often performed on N-protected derivatives to avoid side reactions with the amine, significantly broaden the synthetic potential of this compound, solidifying its role as a valuable and versatile building block in the synthesis of advanced fluorinated chemical structures.
Impact of Fluorine Substitution on Reactivity and Selectivity in Derivatization
The introduction of fluorine into organic molecules, such as in this compound, profoundly alters their chemical reactivity and the selectivity of their derivatization reactions. rsc.orgnih.gov The high electronegativity of fluorine imparts strong inductive effects, while its lone pairs can participate in mesomeric effects, creating a complex interplay that governs reaction outcomes. nih.govumons.ac.be These effects are particularly influential in allylic systems, where the fluorine atom can modulate the properties of both the amine functional group and the adjacent carbon-carbon double bond.
The primary impact of a fluorine atom at the C2 position (allylic to the amine) is a significant alteration of the electronic environment. This substitution can dramatically influence the course of chemical reactions compared to non-fluorinated analogues. rsc.org
Electronic Influence on the Amine Group:
The most direct consequence of the fluorine atom in 2-fluorobut-3-en-1-amine is the reduction of the amine's nucleophilicity and basicity. The powerful electron-withdrawing inductive effect (-I effect) of the fluorine atom pulls electron density away from the nitrogen atom. This decreases the availability of the nitrogen's lone pair for attacking electrophiles, thus slowing down reactions such as N-acylation and N-alkylation.
Electronic Influence on the Alkene Moiety:
The fluorine atom also modifies the reactivity of the C3-C4 double bond. The electron-withdrawing nature of fluorine makes the double bond more electron-deficient and thus more susceptible to attack by nucleophiles. However, it can also destabilize the formation of a carbocation intermediate at the adjacent C3 position, which can affect the regioselectivity of addition reactions. researchgate.net
In transition metal-catalyzed reactions, such as the Wacker oxidation, the presence of allylic or homoallylic fluorine atoms has been shown to significantly alter the regioselectivity. researchgate.net For example, the oxidation of terminal olefins with fluorine atoms at the homoallylic position leads to a much higher ratio of aldehyde to methyl ketone products. researchgate.net This is attributed to the inductive effects of fluorine influencing the stability of intermediates in the catalytic cycle. researchgate.net While 2-fluorobut-3-en-1-amine places the fluorine in an allylic position, similar electronic influences would be expected to control the outcome of reactions involving the double bond, such as hydroformylation, epoxidation, or dihydroxylation.
Impact on Selectivity in Derivatization Reactions:
The strategic placement of fluorine can be a powerful tool for controlling selectivity in more complex derivatizations. For example, in palladium-catalyzed allylic substitutions, the electronic effect of fluorine can determine whether a reaction proceeds via a linear or branched product. rsc.org By carefully choosing ligands, chemists can direct the outcome of these reactions with high regioselectivity, a feat that is often only possible with fluorinated substrates. rsc.org
A hypothetical comparison of the derivatization of but-3-en-1-amine and its 2-fluoro analogue illustrates these principles.
Table 1: Predicted Reactivity and Selectivity in the Derivatization of But-3-en-1-amine vs. 2-Fluorobut-3-en-1-amine
| Reaction Type | Substrate | Predicted Reactivity | Predicted Selectivity/Outcome | Rationale |
| N-Acylation | But-3-en-1-amine | High | Standard amide formation | High nucleophilicity of the primary amine. |
| 2-Fluorobut-3-en-1-amine | Moderate to Low | Standard amide formation | Reduced amine nucleophilicity due to fluorine's -I effect. | |
| Electrophilic Addition to Alkene (e.g., with HBr) | But-3-en-1-amine | High | Markovnikov addition (Br at C3) | Formation of the more stable secondary carbocation at C3. |
| 2-Fluorobut-3-en-1-amine | Moderate | Potential for altered regioselectivity | Fluorine's -I effect destabilizes the adjacent carbocation at C3, potentially favoring anti-Markovnikov addition or rearrangement. | |
| Palladium-Catalyzed Amination | But-3-en-1-amine | High | Mixture of products possible | Standard reactivity for allylic amination. nih.gov |
| 2-Fluorobut-3-en-1-amine | High | High regioselectivity (linear vs. branched) can be controlled by ligand choice | Fluorine's electronic effect enables fine-tuning of the catalytic pathway. rsc.org |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-proton framework of an organic molecule and probing the specific environment of heteroatoms like fluorine.
¹H NMR and ¹³C NMR Techniques for Carbon Skeleton and Proton Environment Analysis
¹H NMR spectroscopy of 2-fluorobut-3-en-1-amine hydrochloride is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The vinyl protons (H-3 and H-4) at the double bond would appear in the downfield region, typically between 5 and 6.5 ppm, with their chemical shifts and coupling patterns providing insight into their geometric relationship (cis/trans). The proton attached to the fluorine-bearing carbon (H-2) would show a characteristic splitting pattern due to coupling with both the adjacent protons and the fluorine atom. The aminomethyl protons (H-1) would likely appear as a doublet of doublets, coupled to the H-2 proton. The presence of the hydrochloride salt would result in the amine protons appearing as a broad singlet.
In ¹³C NMR spectroscopy, four distinct carbon signals are expected. The olefinic carbons (C-3 and C-4) would resonate in the range of 115-140 ppm. The carbon atom bonded to the fluorine (C-2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The aminomethyl carbon (C-1) would appear in the more upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |
| C1-H₂ | ~3.0 - 3.5 | ~40 - 50 | J(H-H), J(H-F) |
| C2-H | ~4.5 - 5.0 | ~85 - 95 | J(H-H), J(H-F) |
| C3-H | ~5.5 - 6.0 | ~130 - 140 | J(H-H) |
| C4-H₂ | ~5.0 - 5.5 | ~115 - 125 | J(H-H) |
| NH₃⁺ | Broad | - | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹⁹F NMR for Fluorine-Specific Chemical Shift and Coupling Information
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. nih.govchemrxiv.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment around the fluorine atom. ucsb.edursc.org The fluorine signal will be split by the adjacent protons (H-2 and H-3), providing further confirmation of the molecular structure. The magnitude of these fluorine-proton coupling constants (JHF) is valuable for conformational analysis.
Mass Spectrometry Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. For the protonated molecule of 2-fluorobut-3-en-1-amine, the expected exact mass can be calculated and compared with the experimental value to a high degree of accuracy (typically within a few parts per million), confirming the elemental composition of C₄H₉FN⁺.
Analysis of Fragmentation Patterns for Structural Confirmation
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to induce fragmentation of the parent molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure. For this compound, characteristic fragmentation pathways would include the loss of the fluorine atom, cleavage of the carbon-carbon bonds, and loss of the amine group. Analysis of the mass-to-charge ratios of these fragment ions allows for the reconstruction of the molecular structure.
Table 2: Predicted Key Mass Spectrometry Fragments for 2-fluorobut-3-en-1-amine
| Fragment Ion | Proposed Structure |
| [M+H]⁺ | C₄H₉FN⁺ |
| [M+H - HF]⁺ | C₄H₈N⁺ |
| [M+H - NH₃]⁺ | C₄H₆F⁺ |
| [C₃H₄F]⁺ | Loss of CH₂NH₂ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, IR and Raman spectra would be expected to show absorption bands corresponding to the N-H stretching vibrations of the ammonium (B1175870) group (typically in the range of 3000-3300 cm⁻¹), C-H stretching vibrations of the alkyl and vinyl groups (around 2850-3100 cm⁻¹), the C=C stretching of the alkene (around 1640-1680 cm⁻¹), and the C-F stretching vibration (typically in the range of 1000-1400 cm⁻¹). The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule. nih.gov
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (NH₃⁺) | 3000 - 3300 |
| C-H Stretch (sp² and sp³) | 2850 - 3100 |
| C=C Stretch | 1640 - 1680 |
| N-H Bend | 1500 - 1600 |
| C-F Stretch | 1000 - 1400 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation and analysis of complex mixtures, making them ideal for assessing the purity of this compound and for its isolation. The polarity imparted by the amine and hydrochloride salt, combined with the volatility of the free base, allows for the application of both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often with specific sample preparation steps.
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. Given the salt form of the target compound, reversed-phase HPLC is a particularly suitable method for its separation and quantification.
Due to the lack of a strong chromophore in 2-fluorobut-3-en-1-amine, direct UV detection can be challenging and may offer low sensitivity. To overcome this, pre-column derivatization with a UV-active or fluorescent tag is a common and effective strategy. restek.comsigmaaldrich.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) react with the primary amine to form highly detectable derivatives. yakhak.org This not only enhances sensitivity but also can improve the chromatographic behavior of the analyte. sigmaaldrich.com
The choice of stationary phase is critical for achieving optimal separation. A standard C18 column is often the first choice for reversed-phase separations of polar analytes. wikipedia.org However, for fluorinated compounds, specialized fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl functionalities, can offer unique selectivity and improved retention. chromatographyonline.comresearchgate.netchromatographyonline.com The interactions between the fluorinated analyte and a fluorinated stationary phase can lead to enhanced resolution from non-fluorinated impurities. chromatographyonline.com
The mobile phase composition, including the organic modifier (typically acetonitrile (B52724) or methanol), aqueous buffer, and additives, must be carefully optimized. wikipedia.org The use of a buffer is necessary to control the pH and ensure consistent ionization of the amine. For basic compounds like amines, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to minimize peak tailing by masking residual silanol (B1196071) groups on the silica-based stationary phase. researchgate.net Chiral HPLC methods, employing polysaccharide-based chiral stationary phases (CSPs), can be utilized for the enantioselective separation of the chiral center in 2-fluorobut-3-en-1-amine. yakhak.orgresearchgate.net
Table 1: Illustrative HPLC-UV Conditions for Purity Assessment of Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Derivatization Reagent | o-phthalaldehyde (OPA) |
| Detection | UV at 340 nm |
| Injection Volume | 10 µL |
Table 2: Illustrative Chiral HPLC Conditions for Enantiomeric Separation of 2-fluorobut-3-en-1-amine
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, 250 mm x 4.6 mm) |
| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound is a salt and thus non-volatile, the free amine form can be analyzed by GC. However, direct analysis of volatile amines can be challenging due to their polarity and basicity, which can lead to poor peak shape and adsorption onto the column. gcms.czlabrulez.com Therefore, derivatization is a crucial step to improve the analyte's volatility, thermal stability, and chromatographic performance. youtube.com
Common derivatization strategies for primary amines include silylation and acylation. jfda-online.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the amine with a less polar trimethylsilyl (B98337) (TMS) group. youtube.com Acylation, with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFBOC), introduces a fluoroacyl group, which not only increases volatility but also enhances the response of an electron capture detector (ECD), making it suitable for trace analysis. labrulez.com
The choice of GC column is also critical. For the analysis of volatile amines, specialized columns with base-deactivated surfaces are recommended to minimize peak tailing. gcms.czamericanlaboratory.com Columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax) or specialized amine-specific phases (e.g., Rtx-Volatile Amine), often provide good selectivity for these compounds. sigmaaldrich.comgcms.cz
Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the analyte and its impurities based on their mass spectra and fragmentation patterns. tntech.edu This is particularly valuable for confirming the structure of the derivatized analyte and for identifying any byproducts from the synthesis or derivatization reaction.
Table 3: Hypothetical GC-MS Conditions for the Analysis of Derivatized 2-fluorobut-3-en-1-amine
| Parameter | Condition |
|---|---|
| Column | Rtx-Volatile Amine (e.g., 30 m x 0.25 mm ID, 0.5 µm df) or DB-5ms |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
Computational and Theoretical Investigations of 2 Fluorobut 3 En 1 Amine Hydrochloride
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-fluorobut-3-en-1-amine hydrochloride. These studies provide a detailed picture of the molecule's bonding and electron distribution, which are key determinants of its reactivity.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can identify the most probable sites for electrophilic and nucleophilic attack.
For this compound, the presence of the electron-withdrawing fluorine atom and the protonated amine group significantly influences the energy and distribution of these frontier orbitals. The HOMO is expected to be localized primarily on the carbon-carbon double bond (C=C), indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed around the C-F bond and the aminium group, suggesting these as likely centers for nucleophilic interaction.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. Computational models, such as those employing Density Functional Theory (DFT), can precisely calculate these orbital energies.
Table 1: Representative Frontier Molecular Orbital Energies for a Fluorinated Allylamine System
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Localized on the C=C π-bond |
| LUMO | -0.8 | Distributed near the C-F and C-N bonds |
| HOMO-LUMO Gap | 8.7 | Indicative of moderate kinetic stability |
Note: The values presented are illustrative and based on typical DFT calculations for similar fluorinated allylic amine structures.
The electron density distribution reveals how electrons are shared among the atoms in the molecule, providing insights into the nature of the chemical bonds. The electronegative fluorine atom is expected to polarize the electron density in the C-F bond, leading to a partial positive charge on the adjacent carbon atom.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.
In this compound, the MEP map would likely show a significant region of positive potential around the -NH3+ group due to the positive charge. The area around the fluorine atom would exhibit a negative potential, while the π-system of the double bond would also represent a region of relatively high electron density. Such maps are invaluable for understanding intermolecular interactions and predicting reaction pathways. walisongo.ac.idmdpi.comresearchgate.net
Mechanistic Studies through Computational Modeling
Computational modeling is instrumental in exploring the potential reaction pathways of this compound. These studies can characterize the transition states and intermediates, providing a detailed understanding of the reaction mechanisms at a molecular level.
By mapping the potential energy surface for a given reaction, computational methods can identify the structures of transition states and intermediates. For instance, in a potential nucleophilic substitution reaction at the carbon bearing the fluorine atom, calculations can elucidate the geometry of the pentacoordinate transition state. Similarly, for reactions involving the double bond, such as electrophilic addition, the structure of the resulting carbocation intermediate can be precisely determined.
The characterization of these transient species is crucial for understanding the stereochemical and regiochemical outcomes of a reaction. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state indeed connects the reactants and products on the potential energy surface. nih.gov
For example, the energy barrier for the dissociation of the C-F bond can be compared with the activation energy for an addition reaction at the double bond to determine the more favorable pathway under specific conditions.
Table 2: Illustrative Energetic Data for a Hypothetical Reaction of a Fluorinated Allylamine
| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Nucleophilic attack at C-F | 25 | -10 |
| Electrophilic addition to C=C | 15 | -20 |
| Proton transfer from -NH3+ | 10 | 5 |
Note: These values are hypothetical and serve to illustrate the type of data that can be obtained from computational analysis of reaction energetics.
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of this compound is not static, and the molecule can exist in various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
The presence of the fluorine atom and the aminium group can lead to specific stereoelectronic effects, such as the gauche effect, which may favor certain conformations. beilstein-journals.org Computational methods can systematically explore the conformational landscape by rotating dihedral angles and calculating the corresponding energies.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules by simulating their motion over time. For this compound, MD simulations would be instrumental in understanding the dynamic interplay of steric and electronic effects that dictate its three-dimensional structure.
The conformational flexibility of this compound arises from the rotation around the C1-C2 and C2-C3 single bonds. The presence of a fluorine atom at the C2 position introduces significant stereoelectronic effects, most notably the gauche effect. This effect often leads to a preference for a gauche conformation between the fluorine atom and an adjacent electronegative group or a group with lone pairs of electrons, in this case, the aminium group (-NH3+). This preference is attributed to stabilizing hyperconjugative interactions, such as the interaction between the C-H or C-C bonding orbitals and the antibonding orbital of the C-F bond (σC-H/σC-C → σ*C-F).
In the context of this compound, MD simulations would likely reveal a complex potential energy surface with several local minima corresponding to different stable conformers. The relative populations of these conformers would be determined by their free energies, which include contributions from both enthalpic and entropic factors.
Key Expected Findings from Molecular Dynamics Simulations:
Dominance of Gauche Conformations: It is anticipated that conformers where the fluorine atom and the aminium group are in a gauche orientation would be significantly populated.
Influence of the Vinyl Group: The vinyl group (-CH=CH2) would also influence the conformational preferences through steric hindrance and potential electronic interactions with the C-F bond.
Hydrogen Bonding: Intramolecular hydrogen bonding between the aminium protons and the fluorine atom, although generally weak for C-F bonds, could contribute to the stability of certain conformations.
A hypothetical representation of the relative populations of different conformers as might be determined by MD simulations is presented in the interactive table below.
| Conformer | Dihedral Angle (N-C1-C2-F) | Relative Population (%) | Key Stabilizing Interactions |
| Gauche 1 | ~60° | 45 | Gauche effect (hyperconjugation) |
| Gauche 2 | ~-60° | 40 | Gauche effect (hyperconjugation) |
| Anti | ~180° | 15 | Reduced steric hindrance |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of molecular dynamics simulations based on known stereoelectronic principles.
Theoretical Assessment of Amine Basicity and pKa Modulation by Fluorine
The basicity of the amino group in this compound is a critical parameter that influences its chemical and biological properties. The pKa of the conjugate acid (the aminium ion) is a quantitative measure of this basicity. The presence of the electron-withdrawing fluorine atom at the β-position relative to the nitrogen atom is expected to have a significant impact on the amine's basicity.
Theoretical methods provide a powerful means to predict the pKa of amines. These calculations typically involve determining the free energy change for the deprotonation of the aminium ion in a solvent, often water. A common approach involves calculating the gas-phase free energy of the protonated and deprotonated species and then applying a solvation model to account for the effects of the solvent.
The strong inductive effect (-I) of the fluorine atom withdraws electron density from the nitrogen atom, thereby destabilizing the positive charge on the aminium ion. nih.gov This destabilization makes the aminium ion a stronger acid, or conversely, the amine a weaker base. Consequently, the pKa of 2-fluorobut-3-en-1-amine is expected to be lower than that of the non-fluorinated analogue, but-3-en-1-amine.
Factors Influencing pKa Modulation by Fluorine:
Inductive Effect: The primary factor is the powerful electron-withdrawing inductive effect of the fluorine atom.
Distance Dependence: The magnitude of the inductive effect decreases with distance. The β-position of the fluorine in this molecule ensures a significant effect on the amine basicity.
Conformational Effects: The spatial relationship between the fluorine atom and the amino group can also influence the pKa. As discussed in the conformational analysis, certain conformations might enhance or slightly diminish the electronic effect of the fluorine.
Predicted pKa Values:
Computational models can provide quantitative predictions of pKa values. While a precise value for this compound requires specific calculations, a comparison with related compounds can provide a reasonable estimate. For instance, the pKa of simple aliphatic amines is typically in the range of 10-11. The introduction of a fluorine atom at the β-position can lower the pKa by 1-2 units.
| Compound | Predicted pKa |
| But-3-en-1-amine (hypothetical) | ~10.5 |
| 2-Fluorobut-3-en-1-amine | ~9.0 - 9.5 |
Note: These pKa values are estimates based on general trends observed for fluorinated amines and are intended for illustrative purposes.
Broader Research Implications and Future Directions in Fluorinated Allylic Amines
Emerging Synthetic Strategies for Novel Fluorinated Compounds
The synthesis of fluorinated organic compounds, particularly chiral fluorinated amines, is a rapidly advancing field. Researchers are moving beyond traditional methods to develop more efficient, selective, and sustainable strategies. A key area of development is the use of transition metal catalysis. For instance, palladium-catalyzed methods have been developed for the highly selective synthesis of mono- and di-2-fluoroallylic amines using gem-difluorocyclopropanes and primary anilines as starting materials. nih.govd-nb.inforsc.org This approach provides a novel route to fluorinated allylic amine structures that were previously difficult to access.
Asymmetric synthesis, which is crucial for producing enantiomerically pure compounds for pharmaceutical applications, is another major focus. youtube.com Manganese-catalyzed asymmetric hydrogenation of fluorinated imines has emerged as a powerful tool for creating chiral fluorinated amines with high yields and excellent enantioselectivity under mild conditions. acs.org Similarly, biocatalytic methods employing enzymes like reductive aminases (RedAms) from fungi are being used for the reductive amination of α-fluoroacetophenones to produce β-fluoro primary and secondary amines with high conversion and enantiomeric excess. whiterose.ac.uk Other innovative strategies include:
Photocatalysis : Visible-light-induced photocatalysis offers a green and efficient pathway. One such method is a multicomponent reductive defluorinative aminoalkylation that combines secondary amines, carbonyl compounds, and fluoroalkyl-substituted alkenes to produce structurally diverse fluorinated homoallylamines. acs.org
Chiral Anion Phase-Transfer Catalysis : This technique has been successfully applied to the enantioselective fluorination of alkenes, which can then be converted into enantioenriched β-fluoroamines. pnas.org
Organocatalysis : The combination of organocatalysts like L-proline and salicylic (B10762653) acid can achieve highly stereoselective synthesis of fluorinated butenals, which are versatile precursors. organic-chemistry.org
Multi-component Reactions : Palladium-catalyzed three-component reactions involving β-CF₃-1,3-enynamides, sulfamides, and various iodides provide a direct route to complex fluorinated 3-pyrroline (B95000) aminals. acs.orgacs.org
These emerging strategies highlight a trend towards catalytic, asymmetric, and more sustainable methods for synthesizing novel fluorinated compounds, including complex allylic amines.
Table 1: Comparison of Emerging Synthetic Strategies for Fluorinated Amines
| Strategy | Catalyst/Reagent | Key Features | Product Type | Citations |
|---|---|---|---|---|
| Pd-Catalyzed Ring Opening | Pd(dba)₂, XPhos | High selectivity, uses strained-ring precursors | Mono- and di-fluoroallylic amines | nih.govd-nb.info |
| Asymmetric Hydrogenation | Chiral Mn-pincer complex | High enantioselectivity (up to 98% ee), mild conditions | Chiral fluorinated amines | acs.org |
| Photocatalytic Aminoalkylation | Visible-light photocatalyst | Multi-component, modular, forms α-branched amines | Fluorinated tertiary homoallylamines | acs.org |
| Biocatalysis | Fungal Reductive Aminases (RedAms) | High conversion (>90%) and enantioselectivity (85-99% ee) | β-Fluoro primary & secondary amines | whiterose.ac.uk |
| Phase-Transfer Catalysis | Chiral Phosphate Anion | Enantioselective fluorination of alkenes | β-Amino allylic fluorides | pnas.org |
Exploration of Unprecedented Reactivity and Transformation Pathways
The fluorine atom in allylic amines significantly influences their reactivity, leading to the discovery of novel transformation pathways. The unique electronic properties of fluorine can control the stereochemical outcome of reactions and enable transformations that are not possible with their non-fluorinated counterparts.
One notable example is the iodocyclization of N-tosyl-3-fluoropent-4-en-1-amines. The presence of the allylic fluorine atom induces a high degree of syn-stereocontrol, leading to the formation of 3-fluoropyrrolidines with excellent diastereomeric ratios. nih.gov This stereo-directing effect is attributed to the formation of an I₂-π complex where the fluorine atom is positioned inside the complex, guiding the cyclization pathway. nih.gov
Other novel transformations include:
Cascade Reactions : A palladium-catalyzed cascade process involving hydroamidation, Heck, and Tsuji–Trost reactions has been developed to construct fluorinated 3-pyrroline aminals from acyclic precursors. acs.org This multi-bond-forming sequence demonstrates the utility of fluorinated building blocks in rapidly assembling complex heterocyclic structures. acs.org
Defluorinative Functionalization : An unprecedented four-component reaction has been reported where allylic fluorides, amidines, and cesium carbonate undergo a defluorinative transformation to synthesize pyrimidine-containing amidino carbamates without a transition metal catalyst. rsc.org
Base-Catalyzed Isomerization : Chiral allylic amines can undergo stereospecific isomerization catalyzed by a simple guanidine (B92328) base. whiterose.ac.uk This process generates chiral enamine or imine intermediates that can be trapped in situ, allowing for the diastereoselective synthesis of complex molecules like γ-trifluoromethylated aliphatic amines. whiterose.ac.uk
Desulfurinative Fluorination : Thiocarbamoyl fluorides, which can be synthesized from amines and CS₂, can be converted into valuable trifluoromethylamines through a desulfurinative fluorination process using silver(I) fluoride (B91410). nih.govacs.org This two-step sequence provides an efficient pathway from simple amines to trifluoromethylamines. acs.org
These examples underscore how the strategic placement of fluorine can be exploited to control reactivity and develop innovative synthetic methodologies for creating diverse molecular architectures.
Development of Advanced Analytical Techniques for Complex Fluorine-Containing Molecules
The analysis of complex fluorine-containing molecules relies heavily on specialized techniques, with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. wikipedia.orgyoutube.com The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high sensitivity, and a very wide range of chemical shifts (around 800 ppm). wikipedia.org This large dispersion means that subtle differences in the chemical environment of fluorine atoms result in well-separated signals, making it an excellent probe for molecular structure and conformation. huji.ac.il
Recent advancements have focused on leveraging ¹⁹F NMR for increasingly complex analytical challenges:
Structure Elucidation in Mixtures : Novel ¹⁹F-centered NMR methodologies have been developed to determine the structures of multiple fluorinated compounds within a complex mixture without the need for prior separation. nih.govnauka.gov.pl This is particularly useful for analyzing the byproducts of chemical reactions or the metabolites of fluorinated drugs.
Probing Protein Structure : When fluorinated amino acids are incorporated into proteins, their ¹⁹F NMR spectra reveal a wide chemical shift range. illinois.edu This sensitivity arises from differences in the local protein environment and side-chain conformations, making ¹⁹F NMR a valuable tool for studying protein structure, folding, and ligand binding. illinois.edu
Cell-based NMR and Imaging : Highly fluorinated peptides are being designed as ¹⁹F NMR imaging agents. nih.gov The goal is to create agents with high fluorine content that produce a single, intense resonance for sensitive detection in cell-based assays and, ultimately, in vivo ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov
The interpretation of ¹⁹F NMR spectra is also becoming more sophisticated. The chemical shift is dominated by the paramagnetic shielding term, which is highly sensitive to the electronic environment. dtic.mil Therefore, factors like solvent effects and the formation of non-covalent interactions, such as hydrogen bonds involving the fluorine atom, can significantly influence the observed chemical shifts, providing detailed information about the molecule's interactions. dtic.milnih.gov
Table 2: Key Characteristics of ¹⁹F NMR Spectroscopy for Analyzing Fluorinated Amines
| Property | Description | Implication for Analysis | Citations |
|---|---|---|---|
| High Sensitivity | ¹⁹F has a high gyromagnetic ratio, making it one of the most receptive nuclei for NMR. | Allows for the detection of low concentrations of fluorinated compounds. | wikipedia.org |
| Wide Chemical Shift Range | ~800 ppm | Minimizes signal overlap and makes shifts highly sensitive to the local electronic environment. | wikipedia.orghuji.ac.il |
| 100% Natural Abundance | The ¹⁹F isotope is the only naturally occurring isotope of fluorine. | No isotopic enrichment is required, simplifying sample preparation. | wikipedia.org |
| Spin-Spin Coupling | ¹⁹F couples to other nuclei (¹H, ¹³C, ³¹P, other ¹⁹F), often over long ranges. | Provides detailed information about molecular connectivity and conformation. | wikipedia.orghuji.ac.il |
Advancements in Computational Chemistry for Predicting Fluorine Effects and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of fluorinated compounds. nih.gov These methods provide insights into reaction mechanisms, molecular structures, and spectroscopic properties that can be difficult to obtain through experiments alone.
A key application is the prediction of reactivity and stereoselectivity. For instance, DFT calculations have been used to elucidate the mechanism of the base-catalyzed stereospecific isomerization of allylic amines, providing a deeper understanding of how chirality is transferred during the reaction. whiterose.ac.uk Similarly, computational studies have shed light on the mechanism of enantioselective fluorocyclization reactions, helping to explain the origin of the observed stereoselectivity. diva-portal.org
Computational chemistry is also crucial for interpreting analytical data. DFT calculations are now routinely used to predict ¹⁹F NMR chemical shifts. nih.gov By comparing calculated and experimental shifts, researchers can confidently assign structures and gain a more profound understanding of how factors like molecular conformation and non-covalent interactions influence the electronic environment of the fluorine nucleus. nih.govnih.gov For example, combined experimental and computational studies on ortho-fluorinated 2-phenylethylamine have confirmed the presence and stabilizing contribution of weak C-H···F hydrogen bonds. nih.gov
Furthermore, computational models are being developed to predict the broader impact of fluorination on molecular properties. Quantum chemical calculations are used to examine how introducing fluorine atoms affects a molecule's stability, electronic properties, and potential for metabolic attack. emerginginvestigators.org This predictive power is invaluable in the field of drug discovery, where computational screening can help prioritize the synthesis of the most promising fluorinated drug candidates. nih.gov
Q & A
Basic Questions
Q. What are the recommended storage conditions for 2-fluorobut-3-en-1-amine hydrochloride to ensure stability?
- Methodological Answer : Store the compound at -20°C in a tightly sealed, corrosion-resistant container under inert gas (e.g., argon or nitrogen). Ensure the storage area is dry, well-ventilated, and protected from light, heat, and humidity. Long-term stability (≥5 years) has been demonstrated under these conditions .
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer : Use nitrile gloves , lab coat , safety goggles , and respiratory protection (e.g., N95 mask) to avoid skin/eye contact and inhalation of dust or vapors. Conduct experiments in a fume hood or glovebox if generating aerosols. Post-handling, decontaminate surfaces with ethanol and dispose of waste via certified chemical disposal services .
Q. What are the primary synthetic routes for this compound?
- Methodological Answer : A common route involves fluorination of a pre-functionalized butenylamine precursor. For example:
- Step 1 : React a cyclobutane derivative with fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature.
- Step 2 : Reduce the intermediate using sodium borohydride (NaBH₄) to yield the amine.
- Step 3 : Treat with hydrochloric acid to form the hydrochloride salt .
Advanced Research Questions
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to verify the presence of the fluorinated alkene and amine protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₄H₉ClFN: 133.58 g/mol). X-ray crystallography resolves spatial configuration, while InChI key (e.g., OYMFFGSDALCZHK-UHFFFAOYSA-N) validates canonical SMILES alignment .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize with a C18 column and mobile phase (e.g., acetonitrile/0.1% formic acid) for separation.
- Gas Chromatography (GC) : Derivatize the amine with trifluoroacetic anhydride (TFAA) to enhance volatility.
- UV-Vis Spectroscopy : Utilize λmax near 260 nm (if conjugated π-system present) .
Q. What are the implications of the fluorine substituent on the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The electron-withdrawing fluorine at the β-position reduces electron density at the alkene, increasing susceptibility to electrophilic attack. However, steric hindrance from the fluorinated group may slow SN2 reactions. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in cross-coupling reactions .
Q. How does this compound interact with biological targets, such as enzymes or receptors?
- Methodological Answer : The amine group may act as a hydrogen bond donor in enzyme active sites, while the fluorinated alkene could enhance metabolic stability. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. In vitro assays (e.g., kinase inhibition) require dilution in PBS (pH 7.4) to avoid HCl-mediated denaturation .
Key Considerations for Experimental Design
- Contradiction Analysis : Discrepancies in fluorination efficiency across studies may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice. Replicate conditions from peer-reviewed syntheses .
- Environmental Hazard Mitigation : Avoid aqueous disposal due to potential aquatic toxicity. Neutralize waste with sodium bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
